molecular formula C8H7NO4 B1267310 2-Hydroxy-1-(4-nitrophenyl)ethanone CAS No. 64611-67-2

2-Hydroxy-1-(4-nitrophenyl)ethanone

Cat. No.: B1267310
CAS No.: 64611-67-2
M. Wt: 181.15 g/mol
InChI Key: DRGHCHSDUDQWHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4. It is a yellow crystalline powder commonly used in various scientific research applications. This compound is known for its unique chemical structure, which includes a hydroxyl group and a nitrophenyl group attached to an ethanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-(4-nitrophenyl)ethanone typically involves the nitration of 2-hydroxyacetophenone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position of the phenyl ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-1-(4-nitrophenyl)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on biological systems. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison: 2-Hydroxy-1-(4-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its reactivity in redox reactions and its potential as an antimicrobial agent. The hydroxyl group also contributes to its versatility in various chemical transformations .

Properties

IUPAC Name

2-hydroxy-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGHCHSDUDQWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312107
Record name 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64611-67-2
Record name 64611-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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